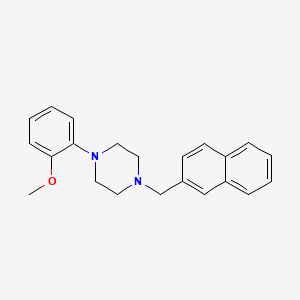

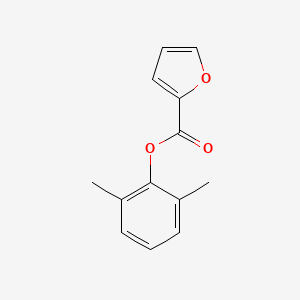

![molecular formula C17H22N8S B5571988 4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)

4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including condensation, nucleophilic substitution, and cyclization reactions. For instance, a series of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products, termed 'pyrimidinylthio pyrimidotriazolothiadiazines', have been synthesized, starting from an initial condensation of pyrimidine with triazole, followed by nucleophilic displacement of chlorine atoms with secondary amines and a final cyclocondensation step (Asghari et al., 2015).

Molecular Structure Analysis

The molecular structures of such compounds are characterized by the presence of multiple heterocyclic rings, including pyrimidine, triazole, and pyrazole moieties. The structural analysis often involves X-ray diffraction, NMR, and IR spectroscopy to elucidate the arrangement of these rings and the substitution patterns on them.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including heterocyclization, which is a crucial step in their synthesis. The reactivity can be influenced by the nature of the substituents on the heterocyclic rings and the presence of functional groups such as methylthio or piperidinyl groups.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. For example, the solubility at physiological pH and the ability to form stable aqueous systems suitable for intravenous infusion are critical parameters for potential pharmacological applications (Baraldi et al., 2012).

Applications De Recherche Scientifique

Adenosine Receptor Antagonists

The development of water-soluble adenosine receptor antagonists has been a significant area of research. One study highlights the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with improved water solubility, demonstrating potential for intravenous applications in medical treatments. These compounds, including derivatives with a 1-(substituted)piperidin-4-yl ring, show high selectivity and affinity for human A₃ adenosine receptors, indicating their utility in targeting adenosine receptor-mediated pathways (Baraldi et al., 2012).

Synthesis of Heterocyclic Compounds

Another area of application involves the synthesis of various heterocyclic compounds. Research has been conducted on the creation of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, showcasing the versatility of similar structures in generating a wide range of biologically active molecules. These synthetic routes open avenues for exploring novel therapeutic agents (Mohamed et al., 2011).

Heterocyclic Synthesis for Drug Discovery

The synthesis of novel heterocyclic compounds, including N-cycloalkanes, morpholine, and piperazines, incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, is critical for drug discovery. These compounds offer potential as scaffolds for developing new drugs, highlighting the importance of such chemical structures in medicinal chemistry research (Ho & Suen, 2013).

Patent Analysis for Drug Development

Exploring the patent landscape reveals the application of related chemical structures in developing therapeutic agents, such as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment. This research emphasizes the role of chemical synthesis in creating novel compounds with specific therapeutic targets, offering insights into the drug development process (Habernickel, 2001).

Ligands for Dopamine Receptors

Research into 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor demonstrates the therapeutic potential of related compounds in neurological disorders. Such studies contribute to understanding the molecular basis of diseases like schizophrenia and drug addiction, providing a foundation for developing targeted treatments (Rowley et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N8S/c1-23-15(12-25-9-3-7-19-25)21-22-16(23)13-5-10-24(11-6-13)14-4-8-18-17(20-14)26-2/h3-4,7-9,13H,5-6,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGCLPFFQKDGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCN(CC2)C3=NC(=NC=C3)SC)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

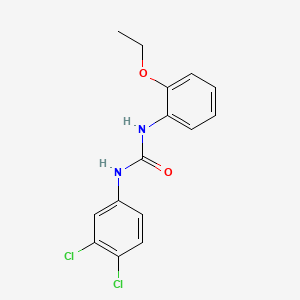

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

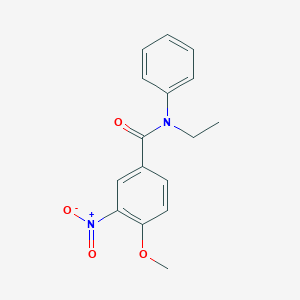

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

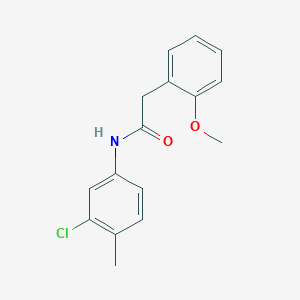

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)

![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)